molecular formula C20H15BrN4O4 B2800607 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1326845-79-7

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2800607
CAS No.: 1326845-79-7
M. Wt: 455.268
InChI Key: PBGUEOLENPTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 3 and a 2-oxopyridin-1(2H)-yl moiety at position 3. The acetamide side chain is further functionalized with a furan-2-ylmethyl group. Its molecular weight is approximately 469.3 g/mol (estimated based on structural analogs in ). The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O4/c21-15-4-1-3-13(9-15)19-23-20(29-24-19)14-6-7-18(27)25(11-14)12-17(26)22-10-16-5-2-8-28-16/h1-9,11H,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGUEOLENPTLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and data.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a bromophenyl group, an oxadiazole moiety, and a furan derivative. The molecular formula is C19H17BrN4O3C_{19}H_{17}BrN_{4}O_{3}, with a molecular weight of approximately 421.27 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that related oxadiazole compounds showed cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines . The structure-activity relationship (SAR) suggests that the bromophenyl group enhances cytotoxicity by stabilizing interactions with target proteins involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
3-(3-bromophenyl)-1,2,4-oxadiazolA5491.98
3-(4-bromophenyl)-1,2,4-oxadiazolMCF71.61
2-(5-(3-bromophenyl)-1,2,4-oxadiazol)HeLa<5

Antibacterial Activity

The antibacterial potential of the compound has also been explored. In vitro studies have shown that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were reported to be around 100 µg/mL for similar derivatives . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaMIC (µg/mL)
3-(3-bromophenyl)-1,2,4-oxadiazolStaphylococcus aureus75
3-(4-bromophenyl)-1,2,4-oxadiazolEscherichia coli125

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has been assessed against common fungal pathogens like Candida albicans. Preliminary results indicate moderate antifungal activity with MIC values ranging from 50 to 100 µg/mL for related compounds . This suggests potential for therapeutic applications in treating fungal infections.

Case Studies

One notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. The study highlighted the efficacy of these compounds in inhibiting tumor growth in xenograft models and their ability to modulate immune responses in vivo . Another study focused on the mechanism of action where molecular docking simulations indicated strong binding affinity to key enzymes involved in cancer metabolism.

Scientific Research Applications

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its chemical properties, biological activities, and relevant case studies that highlight its significance.

Structure and Composition

The compound's molecular formula is C23H18BrN5O2C_{23}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 476.3 g/mol. Its structure includes:

  • A bromophenyl group, which contributes to its lipophilicity and potential biological activity.
  • An oxadiazole moiety, known for its role in various pharmacological activities.
  • A pyridine ring that enhances the compound's ability to interact with biological targets.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancer. The oxadiazole ring is particularly noted for its ability to interfere with cellular signaling pathways involved in tumor growth.

Antimicrobial Properties

The presence of the bromophenyl group may enhance the compound's antimicrobial activity. Similar derivatives have been tested against a range of pathogens, demonstrating effective inhibition of bacterial growth. This suggests that the compound could serve as a lead structure for developing new antibiotics.

Anticonvulsant Activity

Compounds with similar structural features have been evaluated for their anticonvulsant effects. The integration of oxadiazole and pyridine rings has been associated with increased efficacy in reducing seizure activity in preclinical models. This positions the compound as a candidate for further studies in epilepsy treatment.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of oxadiazole-pyridine hybrids and assessed their cytotoxicity against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity.

Study 2: Antimicrobial Testing

Another investigation focused on the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria. Results demonstrated that derivatives showed comparable efficacy to existing antibiotics, suggesting potential for development into new antimicrobial therapies.

Study 3: Anticonvulsant Screening

A recent evaluation of oxadiazole-containing compounds revealed promising anticonvulsant activity in animal models. The study highlighted the importance of substituent groups on the pyridine ring, which influenced the overall pharmacological profile.

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes characteristic reactions influenced by its electron-deficient nature and aromatic stability.

Reaction TypeConditions/ReagentsOutcome/ProductReference
Nucleophilic Substitution K₂CO₃, DMF, 80°C, arylboronic acidsBromine substitution at the 3-bromophenyl group via Suzuki coupling, yielding biaryl derivatives.
Ring-Opening HCl (conc.), reflux, 6hCleavage of the oxadiazole ring to form a carboxylic acid and amidoxime intermediate.
Electrophilic Attack HNO₃/H₂SO₄, 0°CNitration at the meta-position of the phenyl ring, preserving the oxadiazole structure.

Key findings:

  • The bromine atom on the phenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse substituents.

  • Acidic conditions destabilize the oxadiazole ring, leading to hydrolysis products.

Acetamide Group Reactivity

The acetamide linker participates in hydrolysis and alkylation reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Acid Hydrolysis H₂SO₄ (50%), 60°C, 4hCleavage to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid
Base Hydrolysis NaOH (2M), EtOH, reflux, 3hFormation of sodium carboxylate salt
N-Alkylation NaH, DMF, alkyl halides, 25°CSubstitution at the furan-methylamine group, yielding tertiary amines

Key findings:

  • Hydrolysis under acidic or basic conditions produces carboxylic acid derivatives, useful for further functionalization.

  • The furan-methylamine moiety undergoes selective alkylation without affecting the oxadiazole ring.

Furan Ring Transformations

The furan-2-ylmethyl group exhibits reactivity typical of aromatic heterocycles:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Electrophilic Substitution Br₂, CHCl₃, 0°CBromination at the C5 position of the furan ring
Oxidation mCPBA, DCM, 25°C, 2hEpoxidation of the furan ring to form a diketone
Diels-Alder Reaction Maleic anhydride, toluene, ΔCycloaddition product with maleic anhydride

Key findings:

  • Bromination occurs preferentially at the electron-rich C5 position of the furan ring .

  • Oxidative conditions convert the furan into a reactive dienophile for cycloaddition .

Functionalization of the Pyridinone Ring

The 2-oxopyridin-1(2H)-yl group participates in redox and substitution reactions:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Reduction NaBH₄, MeOH, 0°CReduction of the carbonyl group to a hydroxyl group
N-Substitution LDA, THF, -78°C, electrophilesDeprotonation at N1 followed by alkylation

Key findings:

  • The pyridinone ring’s carbonyl group is reducible under mild conditions.

  • Strong bases enable deprotonation for further functionalization.

Stability Under Thermal and Photolytic Conditions

Studies indicate:

  • Thermal Stability : Decomposition above 250°C, releasing CO and NH₃.

  • Photolysis : UV light (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity (Ki or IC₅₀) Key Interactions/Notes
Target Compound 3-Bromophenyl (oxadiazole), furan-2-ylmethyl (acetamide) ~469.3 Not explicitly reported Hypothesized to bind β1i via Phe31/Lys33 interactions; bromine enhances lipophilicity
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2, ) Benzyl (acetamide) ~270.3 Low micromolar Ki Moderate β1i inhibition; lacks oxadiazole, reducing binding stability
2-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[(4-methoxyphenyl)methyl]acetamide () Cyclopropyl (oxadiazole), 4-methoxyphenylmethyl (acetamide) 380.4 Not reported Cyclopropyl increases metabolic stability; methoxy group improves solubility
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonamide () 4-Fluorophenyl (oxadiazole), sulfonamide linkage 427.5 Not reported Fluorine enhances electronegativity; sulfonamide may improve membrane permeability
N-(4-Chlorophenyl)methyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide () Cyclopropyl (oxadiazole), quinolinone core 434.88 Not reported Quinolinone core extends π-system; chlorophenyl enhances target affinity
N-{2-[5-(1H-Indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylbenzamide () Indole (oxadiazole), methylbenzamide (side chain) ~425.3 Not reported Indole moiety enables π-stacking; methylbenzamide may reduce selectivity

Key Observations:

Substituent Effects on Binding Affinity: The target compound’s 3-bromophenyl group likely enhances hydrophobic interactions with the β1i subunit compared to smaller substituents (e.g., cyclopropyl in analogs). However, bulky groups like bromine may reduce solubility, as seen in halogenated analogs .

Selectivity and Stability: Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit stronger electronegative interactions but may lack the steric bulk needed for selective β1i inhibition.

The bromine substituent may improve blood-brain barrier penetration compared to polar groups like sulfonamides .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of hydrazides with nitrile oxides under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Acetamide coupling : Amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) at controlled temperatures (0–25°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures . Characterization :
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can solubility and stability be systematically assessed for this compound?

  • Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) quantified via HPLC-UV .
  • Stability : Conduct stress testing under hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products using LC-MS .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or electron-withdrawing substituents on the phenyl ring .
  • Functional assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., FLAP binding for anti-inflammatory activity) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or EGFR) and validate via mutagenesis studies .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability in rodent models .
  • Biomarker analysis : Quantify target engagement (e.g., LTB₄ levels in blood) via ELISA post-administration .

Q. What computational strategies validate experimental reactivity or stability data?

  • DFT calculations : Predict oxidation/reduction potentials (HOMO-LUMO gaps) and compare with cyclic voltammetry results .
  • Molecular dynamics (MD) : Simulate hydrolytic degradation pathways in aqueous environments .

Q. Which parameters are critical for scaling up synthetic routes while maintaining yield?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression in real time .

Q. How can novel analytical methods resolve co-elution issues in HPLC purity analysis?

  • 2D-LC : Pair ion-exchange with reverse-phase chromatography for polar impurities .
  • Chiral columns : Use cellulose-based columns to separate enantiomeric byproducts .

Q. What mechanistic approaches identify primary biological targets?

  • Pull-down assays : Immobilize the compound on sepharose beads for target protein isolation from cell lysates .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., kinases) and assess resistance phenotypes .

Q. How should conflicting data on metabolic stability be addressed?

  • Cross-species comparisons : Test metabolism in human, rat, and mouse hepatocytes to identify species-specific trends .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via radiometric detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.